molecular formula C21H18FN5O3 B2780763 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1021079-20-8

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2780763
CAS No.: 1021079-20-8
M. Wt: 407.405
InChI Key: HVPMAEMWGVIPBB-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

Research by Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety, demonstrating potential insecticidal properties against the cotton leafworm, Spodoptera littoralis. This study underscores the broader potential of such compounds in developing new insecticidal agents with specific target mechanisms (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Potential Antipsychotic Agents

A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including related compounds, were synthesized and evaluated for their antipsychotic-like profile in behavioral animal tests. These compounds, notably distinct from clinically available antipsychotic agents, did not interact with dopamine receptors, suggesting a novel approach to antipsychotic therapy without the common side effects associated with dopamine receptor antagonism (Wise et al., 1987).

Antimicrobial Activity

Bondock et al. (2008) focused on the synthesis of new heterocycles incorporating an antipyrine moiety, evaluating their antimicrobial efficacy. Such studies highlight the potential of pyrazolo[1,5-d][1,2,4]triazine derivatives in contributing to the development of new antimicrobial agents, offering a promising approach to combating resistant microbial strains (Bondock, Rabie, Etman, & Fadda, 2008).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives were studied by Chkirate et al. (2019). This research sheds light on the effect of hydrogen bonding on self-assembly processes and the significant antioxidant activity of these complexes, suggesting applications in developing antioxidant therapies (Chkirate et al., 2019).

Properties

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c1-2-30-15-9-7-14(8-10-15)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-6-4-3-5-16(17)22/h3-11,13H,2,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMAEMWGVIPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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